molecular formula C10H13NO2 B1583616 Methyl l-phenylalaninate CAS No. 2577-90-4

Methyl l-phenylalaninate

Cat. No.: B1583616
CAS No.: 2577-90-4
M. Wt: 179.22 g/mol
InChI Key: VSDUZFOSJDMAFZ-VIFPVBQESA-N
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Description

Methyl L-phenylalaninate is an organic compound belonging to the class of phenylalanine derivatives. It is the methyl ester of L-phenylalanine, an essential amino acid. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl L-phenylalaninate can be synthesized through the esterification of L-phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves refluxing L-phenylalanine with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 2577-90-4

Key Characteristics

Methyl L-phenylalaninate is characterized by its methyl ester functionality, which enhances its solubility and bioavailability compared to its parent amino acid. This property is crucial for its application in drug formulations and biochemical assays.

Drug Development

This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting specific diseases due to its ability to modify biological pathways.

Case Study: Wieland-Miescher Intermediate

Research has demonstrated that this compound can be utilized in synthesizing the Wieland-Miescher intermediate, which is pivotal in developing antitumor and antiviral agents. The synthesis achieved satisfactory yields of up to 75%, showcasing its effectiveness as a catalyst in asymmetric synthesis reactions .

Radiolabeled Tracers in PET Imaging

This compound derivatives have been employed as radiolabeled amino acids for positron emission tomography (PET) imaging. Specifically, derivatives such as 2-(76Br)-bromo-α-methyl-L-phenylalanine have shown promise in tumor imaging due to their stability and tumor specificity.

Study Findings:

  • The derivative 2-(76Br)-BAMP exhibited high tumor accumulation and allowed for clear visualization of tumors through PET imaging .
  • This application highlights the compound's utility in oncological diagnostics, providing a non-invasive method to assess tumor metabolism.

Targeted Radiotherapy

Recent studies have explored the use of this compound analogs in targeted alpha-radionuclide therapy for refractory cancers. The compound 2-[211At]astato-α-methyl-L-phenylalanine has been synthesized for this purpose, showing significant cytotoxic effects on cancer cells expressing the L-type amino acid transporter (LAT1).

Therapeutic Potential:

In vitro studies indicated that this compound could selectively target cancer cells, leading to promising results in biodistribution and therapeutic efficacy . This application underscores the potential of this compound derivatives in advancing cancer treatment strategies.

Biochemical Research

This compound is also used in biochemical assays to study enzyme kinetics and protein interactions. Its ester form allows researchers to investigate the effects of modifications on enzyme activity and substrate specificity.

Table 1: Summary of Applications

Application AreaDetailsReferences
Drug DevelopmentPrecursor for antitumor and antiviral drugs; catalyst for Wieland-Miescher synthesis
PET ImagingRadiolabeled derivatives used for tumor visualization; high specificity
Targeted RadiotherapyAnalog used in alpha-radionuclide therapy; effective against LAT1-expressing cancers
Biochemical AssaysInvestigates enzyme kinetics; studies protein interactions

Mechanism of Action

The mechanism of action of methyl L-phenylalaninate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The ester group allows it to participate in esterification and hydrolysis reactions, impacting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl L-phenylalaninate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in synthetic chemistry and various industrial applications .

Biological Activity

Methyl L-phenylalaninate, also known as L-phenylalanine methyl ester (PME), is an ester derivative of the amino acid phenylalanine. Its biological activity has garnered interest in various fields, including immunology, hematology, and pharmacology. This article synthesizes findings from diverse research studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

This compound primarily acts by modulating immune responses and influencing hematopoietic processes. It has been shown to deplete monocytes from peripheral blood, which enhances the proliferation of lymphokine-activated killer (LAK) cells in vitro. This effect is crucial for improving immune responses against tumors and infections .

MechanismDescription
Monocyte DepletionReduces monocyte levels, enhancing LAK cell expansion .
Hematopoietic StimulationPromotes growth of hematopoietic progenitor cells from bone marrow .
Cytokine ModulationInfluences cytokine production, potentially affecting inflammation .

2. Biological Activity in Hematopoiesis

Research indicates that PME enhances the formation of granulocyte/macrophage colony-forming units (CFU-gm) from human bone marrow and peripheral blood mononuclear cells (PB MNC). A study demonstrated that treatment with PME significantly increased the recovery and enrichment of CFU-gm under specific culture conditions .

Case Study: Colony Formation Enhancement

In a controlled experiment, human bone marrow MNC were treated with PME at varying concentrations. The results showed a notable increase in CFU-gm formation when incubated with PME for 15 minutes compared to untreated controls:

  • Control Group : 100% CFU-gm formation.
  • PME Treatment (5 mM) : 270% increase in CFU-gm formation after 15 minutes.

This indicates that PME effectively enhances hematopoietic activity by selectively removing inhibitory monocytes from the culture environment .

3. Pharmacological Properties

This compound exhibits several pharmacological properties that can be harnessed for therapeutic purposes:

  • Thrombin Inhibition : PME has been identified as an inhibitor of thrombin, a key enzyme in blood coagulation. This property may have implications in managing thrombotic disorders .
  • Calcium Ion Binding : The compound's ability to bind calcium ions suggests potential roles in cellular signaling pathways related to muscle contraction and neurotransmitter release .

Table 2: Pharmacological Properties

PropertyEffect
Thrombin InhibitionMay aid in anticoagulation therapies .
Calcium Ion BindingInfluences cellular signaling mechanisms .

4. Clinical Implications

The biological activities of this compound position it as a candidate for further clinical exploration. Its ability to enhance immune responses and support hematopoiesis could be beneficial in:

  • Cancer Immunotherapy : By augmenting LAK cell activity, PME may enhance the efficacy of immunotherapeutic strategies against tumors.
  • Hematologic Disorders : Its role in promoting hematopoietic cell growth could be leveraged in treating conditions like aplastic anemia or leukopenia.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl L-phenylalaninate and its derivatives?

this compound derivatives are typically synthesized via reductive amination or Schiff base formation. For example, reacting HCl·H₂N-Phe-OMe with substituted benzaldehydes (e.g., 4-tert-butylbenzaldehyde) under acidic conditions yields benzyl-substituted derivatives . Key steps include:

  • Procedure B : Mixing equimolar aldehyde and HCl·H₂N-Phe-OMe in a polar solvent (e.g., THF) under reflux.
  • Yield optimization : Adjusting reaction time (1–4 hours) and stoichiometry (1:1 aldehyde-to-amine ratio) to achieve yields up to 90% .
  • Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) or recrystallization .

Q. How are this compound derivatives characterized structurally?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C-NMR resolves rotamers and confirms stereochemistry. For instance, δ = 168.5 ppm (ester carbonyl) and 52.5 ppm (methoxy group) are diagnostic .
  • Mass spectrometry : ESI-HRMS validates molecular ions (e.g., [M+H]⁺ = 326.2182 for C₂₁H₂₇NO₂ derivatives) .
  • HPLC : Retention times (e.g., 1.56–1.67 min under 5–95% formic acid gradients) assess purity .

Q. What are the primary applications of this compound in peptide chemistry?

The compound serves as:

  • A building block for peptidomimetics (e.g., oxazolidinone scaffolds) via coupling reactions .
  • An intermediate in synthesizing bioactive molecules (e.g., apelin-13 mimetics) by introducing hydrophobic substituents (e.g., tert-butylbenzyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Rotameric equilibria : Use variable-temperature NMR (e.g., 298 K vs. 323 K) to distinguish dynamic conformers .
  • Impurity artifacts : Cross-validate with HRMS (resolution <5 ppm error) and orthogonal techniques like IR spectroscopy .
  • Example : Methyl (phenylsulfonyl)-L-phenylalaninate showed split ¹³C-NMR peaks (171.5/171.6 ppm) due to rotamers, resolved by 2D-COSY .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

  • Flow chemistry : Reduces reaction time (e.g., 5 minutes at 3.4 V for electrochemical synthesis) and improves reproducibility .
  • Microwave-assisted synthesis : Enhances yields of sterically hindered derivatives (e.g., 4-(benzyloxy)benzyl-substituted analogs) .
  • DoE (Design of Experiments) : Vary temperature (60–80°C), solvent polarity (THF vs. DMF), and catalyst loadings to identify Pareto-optimal conditions .

Q. How do structural modifications (e.g., fluorination or tert-butyl substitution) impact the biological activity of this compound-based compounds?

  • Fluorination : Introducing 4-fluoro substituents (e.g., C₁₀H₁₂FNO₂) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • tert-Butyl groups : Improve pharmacokinetics (e.g., logP ↑ by 1.5 units) but may reduce aqueous solubility, requiring formulation adjustments .
  • Case study : Methyl (4-(tert-butyl)benzyl)-L-phenylalaninate showed 90% yield and improved in vitro activity against apelin receptors vs. unsubstituted analogs .

Q. Methodological Guidelines

Q. How should researchers design experiments to validate the purity of this compound derivatives?

  • Multi-modal analysis : Combine HPLC (≥95% purity), ¹H-NMR (integration of proton signals), and elemental analysis (±0.4% for C/H/N) .
  • Control experiments : Synthesize derivatives with known impurities (e.g., unreacted aldehyde) to calibrate detection limits .

Q. What are best practices for reporting synthetic data in publications?

  • Minimum requirements : Include yields, spectroscopic data (NMR shifts, MS m/z), and purification methods .
  • Reproducibility : Deposit raw NMR/Ms data in repositories (e.g., Zenodo) and cite CAS registry numbers (e.g., 7524-50-7 for the hydrochloride salt) .

Properties

IUPAC Name

methyl (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZFOSJDMAFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2577-90-4
Record name L-Phenylalanine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2577-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine methyl ester
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Record name methyl L-phenylalaninate
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 3-phenyl-L-alaninate
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Record name METHYL L-PHENYLALANINATE
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Synthesis routes and methods

Procedure details

Example 17 was repeated except for using DL-phenylalanine methyl ester instead of L-phenylalanine methyl ester to obtain 756 mg of an addition compound of N-benzyloxycarbonyl-L-aspartyl L-phenylalanine methyl ester and D-phenyl alanine methyl ester (1:1) (melting point: 105° to 111° C.; yield: 62.3% based on N-benzyloxycarbonyl L-aspartic acid).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Methyl l-phenylalaninate

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